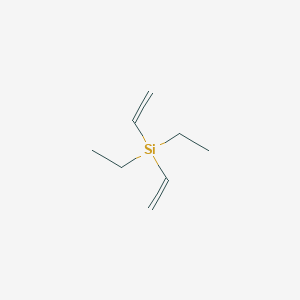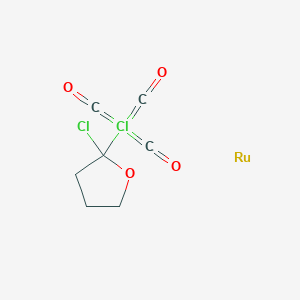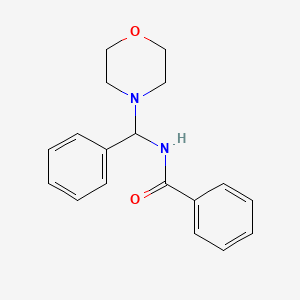
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane is an organosulfur compound characterized by the presence of two dithiolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the use of 2-methyl-1,3-dithiolane as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced sulfur species.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form strong bonds with metal ions and other sulfur-containing molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter cellular signaling, and impact metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dithiolane: A related compound with a similar structure but lacking the additional dithiolane ring.
1,3-Dithiolane: A simpler compound with a single dithiolane ring.
2-Methyl-2-(1,3-dithiolan-2-yl)-1,3-dithiolane: Another related compound with slight structural differences.
Uniqueness
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane is unique due to the presence of two dithiolane rings, which confer distinct chemical properties and reactivity. This structural feature allows for a broader range of applications and interactions compared to similar compounds with fewer sulfur atoms or simpler ring structures.
Properties
CAS No. |
18554-41-1 |
|---|---|
Molecular Formula |
C8H14S4 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
2-methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane |
InChI |
InChI=1S/C8H14S4/c1-7(9-3-4-10-7)8(2)11-5-6-12-8/h3-6H2,1-2H3 |
InChI Key |
QLCLJCGLGIOPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1)C2(SCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
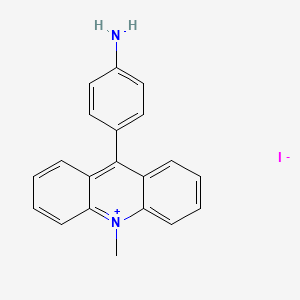

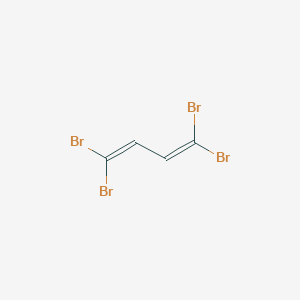
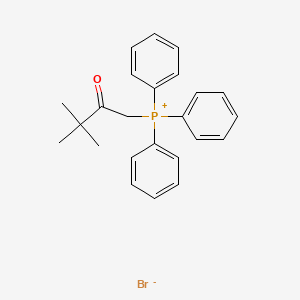
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
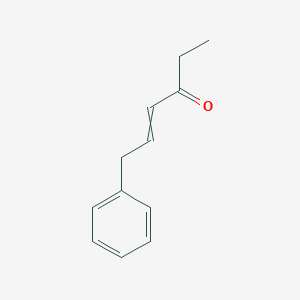
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
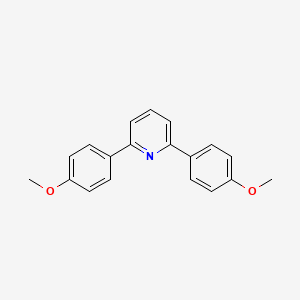
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
